Cas no 2090869-80-8 (2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole)

2-(3-Methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a fused azetidine-oxadiazole structure, offering unique steric and electronic properties. The 3-methylazetidine moiety enhances conformational rigidity, while the isopropyl-substituted 1,3,4-oxadiazole contributes to lipophilicity and stability. This structural combination makes the compound a promising intermediate for pharmaceutical and agrochemical applications, particularly in the design of bioactive molecules with improved metabolic resistance and target binding affinity. Its balanced polarity and compact ring system facilitate synthetic versatility, enabling further functionalization. The compound’s stability under physiological conditions further supports its potential utility in drug discovery and material science research.
2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole structure
2090869-80-8 structure
Product name:2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole
CAS No:2090869-80-8
MF:C9H15N3O
MW:181.234901666641
MDL:MFCD30673866
CID:5239394

2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole, 2-(3-methyl-3-azetidinyl)-5-(1-methylethyl)-
    • 2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole
    • MDL: MFCD30673866
    • Inchi: 1S/C9H15N3O/c1-6(2)7-11-12-8(13-7)9(3)4-10-5-9/h6,10H,4-5H2,1-3H3
    • InChI Key: AJFJWIIMYSGDHL-UHFFFAOYSA-N
    • SMILES: O1C(C(C)C)=NN=C1C1(C)CNC1

2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-312069-1g
2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole
2090869-80-8
1g
$0.0 2023-09-05
Enamine
EN300-312069-1.0g
2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole
2090869-80-8
1.0g
$0.0 2023-02-26

Additional information on 2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole

2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole: A Comprehensive Overview

The compound 2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole, identified by the CAS number 2090869-80-8, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing one oxygen and two nitrogen atoms. The presence of the azetidine ring and the propan-2-yl group introduces interesting stereochemical and electronic properties that make this compound a subject of interest in contemporary research.

The synthesis of 2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole involves a multi-step process that typically includes the formation of the oxadiazole core followed by the incorporation of the azetidine moiety. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for further studies. The use of microwave-assisted synthesis and continuous flow reactors has been reported to significantly reduce reaction times while maintaining high product quality.

In terms of structural characterization, this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, including the dihedral angles between the oxadiazole ring and the substituents. The azetidine ring adopts a chair-like conformation, which is stabilized by steric interactions with the adjacent groups. This conformational analysis is crucial for understanding the compound's reactivity and bioavailability.

The pharmacological properties of 2-(3-methylazetidin-3-yl)-5-(propan-2-yl)-1,3,4-oxadiazole have been a focal point in recent research. Studies conducted on cellular models have demonstrated its potential as a modulator of ion channels, particularly voltage-gated sodium channels. This activity suggests its potential application in the development of anti-inflammatory and analgesic agents. Furthermore, preliminary in vivo studies in animal models have shown promising results in reducing inflammatory responses without significant adverse effects.

Beyond pharmacology, this compound has also been explored in materials science for its potential as a building block in supramolecular chemistry. The ability of the oxadiazole moiety to form hydrogen bonds makes it an attractive candidate for constructing self-assembled nanostructures. Recent research has focused on its use in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of 2-(3-methylazetidin-3-yl)-5-(propan-2-y)l)-1,3,4 oxadiazole. These studies indicate that under aerobic conditions, the compound undergoes microbial degradation within a reasonable timeframe, suggesting its environmental compatibility. However, further research is required to fully understand its long-term ecological effects.

The integration of computational chemistry tools has played a pivotal role in advancing our understanding of this compound's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These computations have been instrumental in predicting reaction pathways and optimizing synthetic routes for large-scale production.

In conclusion, 2-(3-methylazetidin-)lyl-5-(propan-2-yl)-1,3,4-oxadiazole, with CAS number 2090869–80–8', stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring novel chemical entities with tailored properties.

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